molecular formula C21H20O6 B2725026 methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 869341-40-2

methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No. B2725026
CAS RN: 869341-40-2
M. Wt: 368.385
InChI Key: OLYUAUREVWLVGG-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a chemical compound found in many plants. It has a methoxyphenyl group attached to the 3-position of the coumarin ring and a methyl ester group attached to the 2-position of the propanoate side chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and pyrone rings of the coumarin, the methoxyphenyl group attached to the 3-position of the coumarin, and the methyl ester group attached to the 2-position of the propanoate side chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Ester groups often contribute to a compound’s volatility and reactivity, while ether and aromatic groups can influence its polarity and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed synthetic pathways and reactions for compounds closely related to methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate, showcasing the compound's utility in organic synthesis. For instance, a study explored the synthesis and reactions of a similar compound, demonstrating its potential in creating novel organic structures through reactions with aniline, o-phenylenediamine, and o-aminophenol, along with thermal and chemical cyclization processes (E. V. Pimenova et al., 2003). Another research highlighted the multicomponent protocol for synthesizing substituted derivatives, emphasizing the method's efficiency and the easy workup procedure, which eliminates the need for chromatographic purifications (A. Komogortsev et al., 2022).

Antimicrobial Activity

A study on the antibacterial effects of synthesized new derivatives, including structures similar to the compound , reported high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This research suggests the compound's potential in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Synthesis of Crown Ethers

Another application involves the synthesis of crown ethers containing the chromenone structure. These ethers were prepared from related compounds and studied for their ability to form complexes with various cations, demonstrating the compound's utility in creating selective ion receptors (M. Bulut & Ç. Erk, 2001).

Anticancer Activity

Research on bis-chromenone derivatives, structurally related to the compound of interest, indicated their anti-proliferative activity against human cancer cell lines, laying the groundwork for the development of new anticancer agents. These studies underline the importance of specific substituents on the chromenone core for enhancing biological activity (Eeda Venkateswararao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a specific and not widely studied compound .

Future Directions

Future research on this compound could focus on its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-17-11-16(26-13(2)20(22)25-4)9-10-18(17)27-21(23)19(12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYUAUREVWLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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